1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Brand Name: Vulcanchem
CAS No.: 894015-55-5
VCID: VC6451935
InChI: InChI=1S/C17H15BrFN3O2/c18-11-2-1-3-13(8-11)20-17(24)21-14-9-16(23)22(10-14)15-6-4-12(19)5-7-15/h1-8,14H,9-10H2,(H2,20,21,24)
SMILES: C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC(=CC=C3)Br
Molecular Formula: C17H15BrFN3O2
Molecular Weight: 392.228

1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

CAS No.: 894015-55-5

Cat. No.: VC6451935

Molecular Formula: C17H15BrFN3O2

Molecular Weight: 392.228

* For research use only. Not for human or veterinary use.

1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea - 894015-55-5

Specification

CAS No. 894015-55-5
Molecular Formula C17H15BrFN3O2
Molecular Weight 392.228
IUPAC Name 1-(3-bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Standard InChI InChI=1S/C17H15BrFN3O2/c18-11-2-1-3-13(8-11)20-17(24)21-14-9-16(23)22(10-14)15-6-4-12(19)5-7-15/h1-8,14H,9-10H2,(H2,20,21,24)
Standard InChI Key NKLZHCHLOVAZEN-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC(=CC=C3)Br

Introduction

Synthesis

The synthesis of 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can be achieved through a multi-step process involving:

  • Preparation of the Pyrrolidinone Intermediate:

    • The pyrrolidinone moiety is synthesized via cyclization reactions involving amines and carboxylic acid derivatives.

  • Formation of Urea Linkage:

    • A reaction between isocyanates or carbamoyl chlorides with amines forms the urea bond.

  • Substitution on Aromatic Rings:

    • Bromine and fluorine atoms are introduced through electrophilic aromatic substitution or via pre-functionalized starting materials.

Analytical Characterization

The compound's structure and purity can be confirmed using various analytical techniques:

TechniquePurposeFindings
NMR SpectroscopyIdentifies hydrogen and carbon environmentsConfirms aromatic substitutions and urea linkages.
Mass Spectrometry (MS)Determines molecular weightConfirms molecular weight as 378.20 g/mol.
Infrared (IR) SpectroscopyDetects functional groupsShows characteristic peaks for urea (-C=O, -NH).
X-Ray CrystallographyConfirms 3D structureValidates bond lengths and angles in the molecule.

Potential Applications

This compound may have significant applications in medicinal chemistry due to its unique structural features:

  • Pharmacological Potential:

    • The presence of halogen substituents (bromine and fluorine) enhances lipophilicity and metabolic stability, making it a candidate for drug development.

    • The pyrrolidinone moiety is often associated with bioactivity in enzyme inhibition or receptor modulation.

  • Urease Inhibition:

    • Compounds with urea functionalities have been studied as urease inhibitors, which are relevant for treating infections caused by urease-producing bacteria.

  • Anticancer Research:

    • Aromatic ureas are explored for their ability to inhibit kinases or disrupt protein-protein interactions in cancer pathways.

  • Material Science:

    • The compound's rigid structure could be useful in designing advanced materials or polymers with specific electronic properties.

Research Findings on Related Compounds

Studies on structurally similar compounds provide insight into potential activities:

Related CompoundActivity/Property StudiedReference
1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea HybridsPotent urease inhibitors
(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-pyrrolidineAntiviral activity
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)ureaExplored for anti-inflammatory properties

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